molecular formula C14H20N6O2 B5302870 tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate

tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate

Cat. No. B5302870
M. Wt: 304.35 g/mol
InChI Key: PZRCVSGWAAHBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the pyrimidine family and has been synthesized through a variety of methods.

Mechanism of Action

Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the transfer of phosphate groups to target proteins, which are involved in various cellular processes. The inhibition of CK2 by tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate has been shown to have biochemical and physiological effects in various cell types and animal models. These effects include the induction of apoptosis in cancer cells, the reduction of inflammation in animal models, and the inhibition of CK2 activity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate in lab experiments is its potential as a selective inhibitor of CK2. This allows for the study of the specific role of CK2 in various cellular processes. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which could complicate the interpretation of results.

Future Directions

For the use of tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate include the development of more potent and selective inhibitors of CK2, the study of the compound's effects on other cellular processes, and the evaluation of its potential therapeutic applications in various diseases. Additionally, the use of tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate as a tool for the study of CK2 signaling pathways and protein interactions could provide valuable insights into the regulation of cellular processes.

Synthesis Methods

Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate has been synthesized through a variety of methods, including the reaction of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling reagent. Other methods involve the reaction of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester or 5-amino-1H-1,2,4-triazole-3-carboxylic acid ethyl ester.

Scientific Research Applications

Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl-1-piperazinecarboxylate has been used in scientific research as a potential inhibitor of protein kinase CK2. This enzyme is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of CK2 has been shown to have potential therapeutic effects in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

tert-butyl 4-([1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O2/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)11-4-5-15-12-17-16-10-20(11)12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRCVSGWAAHBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=NC3=NN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[1,2,4]triazolo[4,3-a]pyrimidin-5-ylpiperazine-1-carboxylate

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